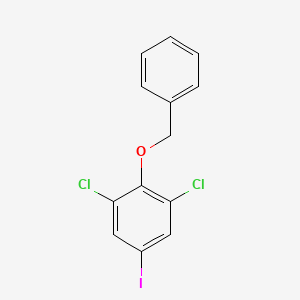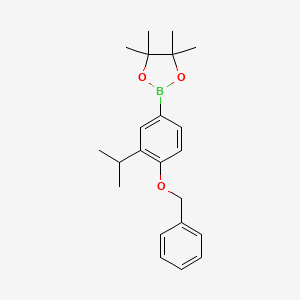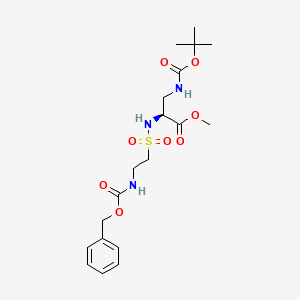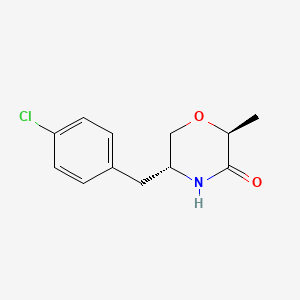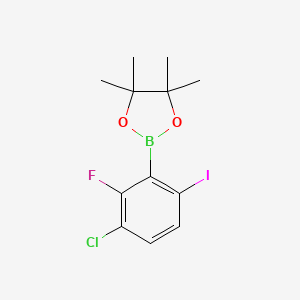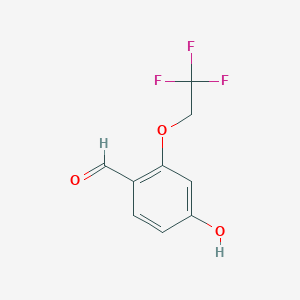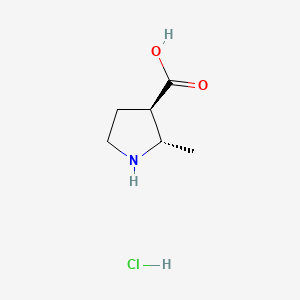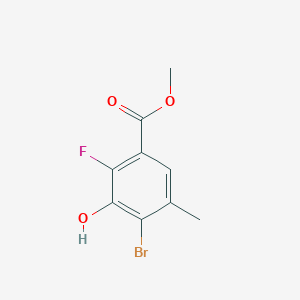
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring a bromine, fluorine, and hydroxyl group on the benzene ring, along with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzaldehyde.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing its binding affinity to biological targets .
Comparación Con Compuestos Similares
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
- Methyl 4-(bromomethyl)benzoate
Comparison: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications .
Propiedades
Fórmula molecular |
C9H8BrFO3 |
|---|---|
Peso molecular |
263.06 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-4-3-5(9(13)14-2)7(11)8(12)6(4)10/h3,12H,1-2H3 |
Clave InChI |
FKKKDIDVYXKYJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Br)O)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
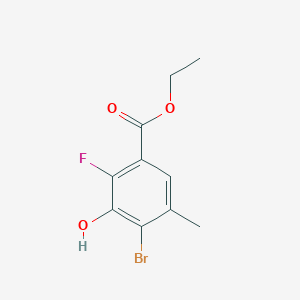
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)

